Cas no 29821-96-3 (Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-)
![Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)- structure](https://it.kuujia.com/scimg/cas/29821-96-3x500.png)
29821-96-3 structure
Nome del prodotto:Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- 4-((8-hydroxyquinolin-5-yl)diazenyl)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide
- 3-Morpholinone, 4-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-
- 4-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-3-morpholinone
- 4-(8-hydroxy-quinolin-5-ylazo)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
- AGN-PC-0D0VUT
- CTK3H5938
- 4-((8-hydroxyquinolin-5-yl)diazenyl)-N-(5-methyl-1,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide
- 29821-96-3
- NSC114379
- NSC-114379
-
- Inchi: InChI=1S/C18H14N6O3S2/c1-11-20-23-18(28-11)24-29(26,27)13-6-4-12(5-7-13)21-22-15-8-9-16(25)17-14(15)3-2-10-19-17/h2-10,21H,1H3,(H,23,24)/b22-15+
- Chiave InChI: XLFPPPLXQCELGU-PXLXIMEGSA-N
- Sorrisi: CC1=NN=C(NS(C2=CC=C(N/N=C3\C=CC(=O)C4=NC=CC=C\34)C=C2)(=O)=O)S1
Proprietà calcolate
- Massa esatta: 426.05712
- Massa monoisotopica: 426.05688
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 773
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 163
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.59
- Punto di ebollizione: 662.2°Cat760mmHg
- Punto di infiammabilità: 354.3°C
- Indice di rifrazione: 1.776
- PSA: 126.3
- LogP: 4.81920
Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)- Letteratura correlata
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
29821-96-3 (Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-) Prodotti correlati
- 1849614-92-1(Methyl 2-amino-4-methoxyhexanoate)
- 42606-38-2(8-Quinolinamine, 5-nitro-)
- 2138231-08-8(1-Propanone, 3-amino-1-(4-bromo-5-isothiazolyl)-)
- 946284-73-7(N-(3-chloro-4-methylphenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide)
- 2680528-15-6(3-(4-bromo-2-chlorophenoxy)methylbenzene-1-carboximidamide, trifluoroacetic acid)
- 887897-26-9(3-(3-cyclohexylpropanamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide)
- 126822-34-2(3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid)
- 121697-35-6(Fmoc-ile-osu)
- 941928-31-0(1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-methylpiperidine)
- 1008937-20-9(1-(benzylcarbamoyl)ethyl 3,6-dichloropyridine-2-carboxylate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
